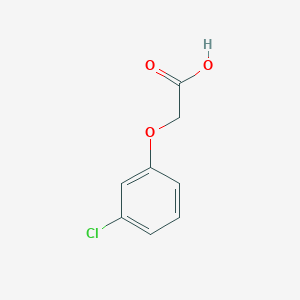

3-Chlorophenoxyacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 mslightly soluble in chloroform. soluble in ethanol and ether. very soluble in benzeneslightly soluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30115. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBUXVWJQVTYLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207526 | |

| Record name | 3-Chlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Off-white powder; [MSDSonline] | |

| Record name | 3-Chlorophenoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in chloroform. Soluble in ethanol and ether. Very soluble in benzene, Slightly soluble in water | |

| Record name | 3-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000318 [mmHg] | |

| Record name | 3-Chlorophenoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from water | |

CAS No. |

588-32-9 | |

| Record name | 3-Chlorophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLOROPHENOXYACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorophenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLOROPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXK525064M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

110 °C | |

| Record name | 3-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Deep Dive into the Molecular Mechanism of 3-Chlorophenoxyacetic Acid: A Synthetic Auxin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorophenoxyacetic acid (3-CPA) is a synthetic auxin widely utilized in agriculture to regulate plant growth and development. Its mechanism of action, like that of the natural auxin indole-3-acetic acid (IAA), is centered on its ability to co-opt the plant's endogenous auxin signaling pathway. This guide provides a detailed technical overview of the molecular interactions and cellular consequences of 3-CPA activity, focusing on its role as a molecular glue within the auxin co-receptor complex. We will explore the core signaling cascade, present quantitative data on auxin-receptor interactions, and provide detailed experimental protocols for studying the mechanism of synthetic auxins.

Introduction to Synthetic Auxins and this compound

Synthetic auxins are a class of plant growth regulators that mimic the effects of the primary native auxin, IAA.[1] These compounds, including phenoxyacetic acids like 3-CPA, benzoic acids, and pyridinecarboxylic acids, are generally more stable in planta than IAA, leading to their widespread use as herbicides and growth regulators.[2] 3-CPA, in particular, is known for its application in fruit thinning and promoting fruit set. The herbicidal action of many synthetic auxins is attributed to the disruption of multiple growth processes due to their persistence and the resulting overstimulation of auxin responses.[3]

The Core Auxin Signaling Pathway

The canonical auxin signaling pathway is a short and elegant system that translates the perception of auxin into changes in gene expression.[4] This pathway is central to understanding the mechanism of action of 3-CPA. The key protein families involved are:

-

TIR1/AFB F-box proteins: These are the auxin receptors.[5] In Arabidopsis thaliana, this family consists of TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and five AUXIN SIGNALING F-BOX (AFB) proteins.[6]

-

Aux/IAA transcriptional repressors: These proteins repress the activity of ARF transcription factors in the absence of auxin.[7]

-

AUXIN RESPONSE FACTOR (ARF) transcription factors: These proteins bind to auxin-responsive elements (AREs) in the promoters of auxin-responsive genes.[4]

In the absence of auxin, Aux/IAA proteins bind to ARFs, recruiting co-repressors and preventing the transcription of auxin-responsive genes.[4] When auxin is present, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and the degron motif of an Aux/IAA protein.[8][9] This leads to the polyubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome.[5] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of auxin-responsive genes.[4]

Mechanism of Action of this compound

3-CPA, as a synthetic auxin, functions by hijacking the core auxin signaling pathway described above. It binds to the auxin-binding pocket of the TIR1/AFB receptors, mimicking the action of IAA. This binding event promotes the formation of the TIR1/AFB-Aux/IAA co-receptor complex, leading to the degradation of Aux/IAA repressors and the subsequent activation of auxin-responsive genes. The specific physiological effects of 3-CPA are a direct consequence of the altered expression of these downstream genes, which are involved in processes such as cell division, expansion, and differentiation.

Binding Affinity of Synthetic Auxins to TIR1/AFB Receptors

Table 1: Illustrative Binding Affinities of Various Auxins to TIR1/AFB Receptors (Data from literature on other auxins)

| Auxin | Receptor | Dissociation Constant (Kd) | Method |

| IAA | AtTIR1 | 17.81 ± 7.81 nM | In vitro [3H]IAA binding assay |

| IAA | AtTIR1-IAA7 DII | 218.40 ± 25.80 nM | In vitro [3H]IAA binding assay |

| Picloram | AtAFB5 | Higher affinity than for AtTIR1 | SPR |

| 2,4-D | AtTIR1 | Lower binding than IAA | SPR |

Note: This table provides examples from the literature to illustrate the range of binding affinities and is not specific to 3-CPA.

Gene Expression Changes Induced by 3-CPA

The activation of ARF transcription factors by 3-CPA leads to changes in the expression of a wide array of auxin-responsive genes. These genes can be broadly categorized into three major families:

-

Aux/IAA genes: These are rapidly induced by auxin, forming a negative feedback loop to desensitize the pathway.[7]

-

GH3 genes: These genes encode enzymes that conjugate amino acids to auxin, thereby inactivating it and regulating auxin homeostasis.

-

Small Auxin Up RNA (SAUR) genes: This is a large family of genes with diverse roles in cell expansion and development.

While a comprehensive transcriptome analysis specifically for 3-CPA treatment is not available, it is expected that 3-CPA would induce a similar suite of genes as IAA and other synthetic auxins. Microarray and RT-qPCR analyses are common methods to study these changes in gene expression.[11][12][13]

Table 2: Examples of Auxin-Responsive Genes Likely Regulated by 3-CPA

| Gene Family | Example Genes (Arabidopsis) | Function |

| Aux/IAA | IAA1, IAA2, IAA3, IAA19 | Transcriptional repressors |

| GH3 | GH3.2, GH3.3, GH3.5 | Auxin conjugation |

| SAUR | SAUR-AC1, SAUR19-SAUR24 | Cell expansion |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of 3-CPA.

In Vitro TIR1/AFB-Aux/IAA Binding Assay (Surface Plasmon Resonance)

This protocol is adapted from methodologies used to study the binding of other auxins.[10][14]

Objective: To quantitatively measure the binding affinity and kinetics of 3-CPA to purified TIR1/AFB receptors in the presence of an Aux/IAA degron peptide.

Materials:

-

Biacore SPR instrument (e.g., Biacore 2000)

-

Streptavidin-coated SPR sensor chip

-

Purified recombinant TIR1/AFB proteins (with an appropriate tag for purification, e.g., His-tag)

-

Biotinylated synthetic peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7)

-

This compound (3-CPA) solutions of varying concentrations

-

IAA solution (as a positive control)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Protein Expression and Purification: Express and purify TIR1/AFB proteins from a suitable expression system (e.g., insect cells or E. coli).

-

Chip Preparation: Immobilize the biotinylated Aux/IAA degron peptide onto the streptavidin-coated sensor chip surface.

-

Binding Analysis:

-

Prepare a series of 3-CPA concentrations in running buffer.

-

Inject the purified TIR1/AFB protein mixed with each concentration of 3-CPA over the sensor chip surface.

-

Use a flow cell with no immobilized peptide as a reference.

-

Monitor the change in response units (RU) over time to measure association and dissociation.

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Yeast Two-Hybrid (Y2H) Assay

This protocol provides a method to assess the 3-CPA-dependent interaction between TIR1/AFB and Aux/IAA proteins in vivo.[1][3][15]

Objective: To determine if 3-CPA can promote the interaction between a specific TIR1/AFB protein and an Aux/IAA protein in a yeast cellular context.

Materials:

-

Yeast strain suitable for Y2H (e.g., AH109 or Y187)

-

Y2H vectors: one containing a DNA-binding domain (BD) (e.g., pGBKT7) and one with a DNA-activation domain (AD) (e.g., pGADT7)

-

cDNA of the TIR1/AFB gene of interest

-

cDNA of the Aux/IAA gene of interest

-

Yeast transformation reagents (e.g., lithium acetate, PEG)

-

Selective yeast growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

-

3-CPA and IAA solutions

-

X-α-Gal for blue/white screening

Procedure:

-

Vector Construction:

-

Clone the TIR1/AFB cDNA into the BD vector ("bait").

-

Clone the Aux/IAA cDNA into the AD vector ("prey").

-

-

Yeast Transformation: Co-transform the bait and prey plasmids into the appropriate yeast strain.

-

Interaction Assay:

-

Plate the transformed yeast on SD/-Trp/-Leu plates to select for cells containing both plasmids.

-

Patch individual colonies onto selective media (SD/-Trp/-Leu/-His/-Ade) containing a range of 3-CPA concentrations (and IAA as a positive control, and a solvent control).

-

Incubate plates at 30°C for 3-5 days.

-

-

Analysis: Growth on the highly selective media indicates a positive interaction between the bait and prey proteins, mediated by the presence of 3-CPA. The intensity of growth can provide a semi-quantitative measure of the interaction strength.

RT-qPCR Analysis of Auxin-Responsive Gene Expression

This protocol details the steps to quantify changes in the expression of target genes in response to 3-CPA treatment.[13][16][17]

Objective: To measure the relative expression levels of known auxin-responsive genes (e.g., IAA1, GH3.3) in plant tissues after treatment with 3-CPA.

Materials:

-

Plant material (e.g., Arabidopsis thaliana seedlings)

-

3-CPA treatment solution and mock solution (solvent control)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR instrument

-

SYBR Green qPCR master mix

-

Gene-specific primers for target genes and a reference gene (e.g., ACTIN2)

Procedure:

-

Plant Treatment: Treat seedlings with the desired concentration of 3-CPA or mock solution for a specific duration (e.g., 1-3 hours).

-

RNA Extraction: Harvest the tissue, flash-freeze in liquid nitrogen, and extract total RNA using a commercial kit or a standard protocol.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.

-

qPCR:

-

Prepare qPCR reactions containing SYBR Green master mix, gene-specific primers, and diluted cDNA.

-

Run the qPCR program on a real-time PCR machine. Include a melt curve analysis to verify primer specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

-

Calculate the relative gene expression changes using the 2-ΔΔCt method.

-

Aux/IAA Protein Degradation Assay

This protocol describes a method to monitor the degradation of an Aux/IAA protein in response to 3-CPA using a luciferase reporter system.[18]

Objective: To determine if 3-CPA can induce the degradation of a specific Aux/IAA protein.

Materials:

-

Transgenic plants or protoplasts expressing an Aux/IAA-luciferase (LUC) fusion protein under the control of a constitutive promoter (e.g., 35S).

-

3-CPA and IAA solutions.

-

Cycloheximide (B1669411) (protein synthesis inhibitor).

-

Luciferin (B1168401) substrate.

-

Luminometer.

Procedure:

-

Treatment: Treat the transgenic seedlings or protoplasts with 3-CPA, IAA, or a mock solution. For half-life measurements, pre-treat with cycloheximide to inhibit new protein synthesis.

-

Lysis and Luciferase Assay: At various time points after treatment, harvest the tissue, extract proteins, and measure luciferase activity using a luminometer after adding the luciferin substrate.

-

Data Analysis: A decrease in luciferase activity over time in the presence of 3-CPA (compared to the mock control) indicates degradation of the Aux/IAA-LUC fusion protein. The rate of decay can be used to calculate the protein's half-life.

Visualizations of Key Pathways and Workflows

Signaling Pathway

Caption: Core auxin signaling pathway activated by 3-CPA.

Experimental Workflow: In Vitro Binding Assay

Caption: Workflow for Surface Plasmon Resonance (SPR) binding assay.

Logical Relationship: Auxin-Induced Degradation

Caption: Logical states of the auxin signaling pathway.

Conclusion

This compound exerts its effects as a synthetic auxin by directly engaging the core components of the plant's natural auxin perception and signaling machinery. By acting as a molecular glue to promote the interaction between TIR1/AFB receptors and Aux/IAA repressors, 3-CPA triggers the degradation of these repressors, leading to the activation of auxin-responsive genes. A thorough understanding of this mechanism at the molecular level, supported by quantitative binding and gene expression data, is crucial for the rational design and application of synthetic auxins in both agricultural and research contexts. The experimental protocols outlined in this guide provide a framework for further dissecting the specific interactions and downstream consequences of 3-CPA and other synthetic auxins.

References

- 1. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pcrbio.com [pcrbio.com]

- 5. Auxin receptors and plant development: a new signaling paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An auxin-based degron system for the rapid depletion of proteins in nonplant cells | Springer Nature Experiments [experiments.springernature.com]

- 8. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microarray analysis of bisphenol A-induced changes in gene expression in human oral epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microarray expression profiling identifies genes, including cytokines, and biofunctions, as diapedesis, associated with a brain metastasis from a papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 16. mdpi.com [mdpi.com]

- 17. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Auxin modulates the degradation rate of Aux/IAA proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of 3-Chlorophenoxyacetic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenoxyacetic acid (3-CPA) belongs to the phenoxyacetic acid class of compounds, which are structurally related to the natural plant hormone indole-3-acetic acid (IAA). This structural mimicry allows them to function as synthetic auxins, exerting profound effects on plant growth and development. Beyond their well-established role as herbicides, these compounds and their analogs have been investigated for a range of other biological activities, including antimicrobial and cytotoxic effects. Understanding the relationship between the chemical structure of these molecules and their biological activity—the structure-activity relationship (SAR)—is paramount for the rational design of more potent, selective, and safer compounds for various applications, from agriculture to medicine.

This in-depth technical guide provides a comprehensive overview of the SAR of this compound and its analogs. It summarizes quantitative data on their biological activities, details key experimental protocols for their evaluation, and visualizes the core signaling pathway through which they exert their auxin-like effects.

Structure-Activity Relationship: The Impact of Molecular Modifications

The biological activity of phenoxyacetic acid derivatives is critically dependent on the nature, position, and number of substituents on the aromatic ring, as well as modifications to the acetic acid side chain.

Key Structural Features Influencing Activity:

-

Substitution on the Phenyl Ring: The presence, type, and location of substituents on the phenyl ring are major determinants of activity.

-

Halogens: Introduction of chlorine atoms, as seen in 3-CPA and the widely used herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), generally enhances herbicidal activity. The position of the halogen is crucial; for instance, chlorination at positions 2 and 4 often results in high auxin-like activity[1]. The herbicidal effectiveness can change with the number and placement of chlorine atoms on the molecule[2].

-

Methyl Groups: The addition of a methyl group, as in MCPA (4-chloro-2-methylphenoxyacetic acid), can also modulate activity and selectivity[2].

-

-

Acetic Acid Side Chain: The carboxylic acid group is essential for auxin-like activity, as it is believed to be involved in the interaction with the auxin receptors[3]. Modifications to this side chain, such as esterification, can alter the compound's uptake, transport, and metabolism within the target organism.

-

Stereochemistry: For analogs with a chiral center in the side chain, the stereochemistry can significantly impact biological activity.

Quantitative Data on Biological Activity

The following tables summarize available quantitative data on the herbicidal and cytotoxic activities of this compound and its analogs. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, target species, and cell lines.

Table 1: Herbicidal Activity of Phenoxyacetic Acid Analogs

| Compound | Target Weed | Activity Metric | Value | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Arabidopsis thaliana (root growth inhibition) | IC50 | Not explicitly stated, but used as a benchmark | [4][5] |

| 4-Chlorophenoxyacetic acid (4-CPA) | Arabidopsis thaliana (root growth inhibition) | IC50 | Less active than 2,4-D | [4] |

| 2-Naphthoxyacetic acid | Arabidopsis thaliana (root growth inhibition) | IC50 | Active | |

| 3,4-Dichlorophenylacetic acid (DCAA) | Oat coleoptile elongation | - | Promotes elongation | [4] |

| Longifolene-derived 2,4-D ammonium (B1175870) salt | Brassica campestris (root growth) | IC50 | ~0.0002 mmol L⁻¹ | [6] |

| Longifolene-derived MCPA ammonium salt | Brassica campestris (root growth) | IC50 | ~0.0002 mmol L⁻¹ | [6] |

Table 2: Cytotoxic Activity of Phenoxyacetic Acid Analogs

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| 4-Chlorophenoxyacetic acid | Breast Cancer Cells | IC50 | 0.194 µg/mL | [7] |

| Phenoxyacetamide Derivative I | HepG2 (Liver Cancer) | IC50 | 1.43 | [8][9] |

| Phenoxyacetamide Derivative II | HepG2 (Liver Cancer) | IC50 | 6.52 | [8][9] |

| Phenoxyacetamide Derivative I | MCF-7 (Breast Cancer) | IC50 | 7.43 | [8] |

| Phenylacetamide derivative (meta-chloro) | PC12 | IC50 | 0.67 | [10] |

| Phenylacetamide derivative (para-chloro) | MDA-MB468 | IC50 | 1 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound and its analogs. Below are protocols for key experiments cited in the literature.

Synthesis of this compound Analogs

A general method for the synthesis of phenoxyacetic acid derivatives involves the reaction of a substituted phenol (B47542) with an alpha-haloacetic acid ester, followed by hydrolysis of the ester.

General Procedure for the Synthesis of Substituted Phenoxyacetic Acids:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted phenol (e.g., 3-chlorophenol) in a suitable solvent such as ethanol (B145695) or acetone.

-

Base Addition: Add a base, such as sodium hydroxide (B78521) or potassium carbonate, to the solution to form the corresponding phenoxide salt.

-

Addition of Chloroacetate (B1199739): Slowly add ethyl chloroacetate to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours to allow the Williamson ether synthesis to proceed.

-

Hydrolysis: After cooling, add a solution of sodium hydroxide and heat the mixture again to hydrolyze the ester to the carboxylic acid.

-

Acidification and Isolation: Cool the reaction mixture and acidify with a strong acid, such as hydrochloric acid, to precipitate the phenoxyacetic acid derivative.

-

Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

This is a generalized procedure; specific reaction conditions such as temperature, reaction time, and purification methods may vary depending on the specific analog being synthesized.

Auxin-like Activity Assessment: Avena Coleoptile Elongation Assay

This classic bioassay measures the ability of a compound to stimulate cell elongation in oat coleoptiles, a characteristic response to auxins.

Protocol:

-

Plant Material: Germinate oat seeds (Avena sativa) in the dark for approximately 72 hours to obtain etiolated seedlings.

-

Coleoptile Sectioning: Under a dim green light, excise 10 mm sections from the coleoptiles, starting 3 mm below the apex.

-

Pre-incubation: Float the sections in a buffered solution for 1-2 hours to deplete endogenous auxins.

-

Incubation with Test Compounds: Transfer the sections to petri dishes containing a buffered solution with various concentrations of the test compound (e.g., 3-CPA and its analogs) and a sugar source like sucrose. Include a negative control (buffer only) and a positive control (a known auxin like IAA).

-

Measurement: Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for 18-24 hours. After incubation, measure the final length of the coleoptile sections using a ruler or digital imaging software.

-

Data Analysis: Calculate the percentage elongation for each concentration relative to the initial length and plot a dose-response curve to determine the EC50 value (the concentration that causes 50% of the maximum response).

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[6][11][12][13][14][15].

Protocol:

-

Cell Seeding: Seed a suitable cancer cell line (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds (3-CPA and its analogs) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway and Experimental Workflow Visualizations

The auxin-like activity of this compound and its analogs is mediated through the canonical auxin signaling pathway. The following diagrams, generated using the DOT language, illustrate this pathway and a typical experimental workflow for SAR studies.

References

- 1. RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]

- 2. academic.oup.com [academic.oup.com]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. dot | Graphviz [graphviz.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

A Technical Guide to the Synthesis and Characterization of Novel 3-Chlorophenoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic pathways and characterization methodologies for novel derivatives of 3-Chlorophenoxyacetic acid. This class of compounds is of significant interest due to the diverse biological activities observed in related phenoxyacetic acid structures, including antimicrobial, antifungal, and herbicidal properties.[1][2] This guide details the synthesis of the core molecule, its conversion into key reactive intermediates, and subsequent derivatization into amides and heterocyclic entities like thiadiazoles.

Synthesis of the Core Moiety: this compound

The foundational step is the synthesis of the parent this compound. This is typically achieved through the reaction of 3-chlorophenol (B135607) with an acetic acid equivalent, such as ethyl chloroacetate (B1199739), in the presence of a base. A microwave-assisted synthesis offers a rapid and efficient method.[3]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a microwave-safe vessel, combine 3-chlorophenol (5 mmol), ethyl chloroacetate (5 mmol), potassium carbonate (K₂CO₃, 5 mmol), potassium iodide (KI, 1 mmol), PEG-600 (0.5 mmol), and dimethylformamide (DMF, 2 mL).[3]

-

Microwave Irradiation (Esterification): Irradiate the mixture in a microwave reactor at 200 W for 4 minutes.[3]

-

Hydrolysis: After cooling, add 5 mL of 2 M sodium hydroxide (B78521) (NaOH) to the mixture and irradiate for an additional 5 minutes at 500 W to hydrolyze the ester.[3]

-

Acidification and Isolation: Cool the resulting aqueous solution to room temperature. Under vigorous stirring, acidify the solution to a pH of approximately 6 by adding 1 M hydrochloric acid (HCl).[3]

-

Purification: The precipitated white solid is collected via filtration, washed with cold water, and can be further purified by column chromatography or recrystallization to yield pure this compound.[3]

Characterization Data: this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₃ | [3] |

| Molecular Weight | 186.59 g/mol | [3] |

| Melting Point | ~110 °C | [4] |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ 13.17 (s, 1H, -COOH), 7.40 (t, J=8.3 Hz, 1H, Ar-H), 7.14-7.07 (m, 2H, Ar-H), 7.02-6.97 (m, 1H, Ar-H), 4.83 (s, 2H, -OCH₂) | [3] |

| pKa | 3.07 | [4] |

Synthesis of Key Intermediates

To generate a library of derivatives, the carboxylic acid is often converted into more reactive intermediates, such as an acyl chloride or a hydrazide.

Synthesis of 3-Chlorophenoxyacetyl Chloride

The conversion of the carboxylic acid to an acyl chloride is a standard procedure that dramatically increases its reactivity towards nucleophiles. This is commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7]

Experimental Protocol: Synthesis of 3-Chlorophenoxyacetyl Chloride

-

Reaction Setup: To a solution of this compound (0.2 mol) in 150 mL of a dry, aprotic solvent (e.g., benzene (B151609) or DCM), slowly add thionyl chloride (0.3 mol) at room temperature.[5]

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-18 hours, monitoring the reaction progress by TLC.[5]

-

Isolation: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

Purification: The resulting crude 3-Chlorophenoxyacetyl chloride can be purified by vacuum distillation to yield a clear liquid.[5]

Synthesis of this compound Hydrazide

Hydrazides are crucial building blocks for synthesizing various heterocyclic compounds, such as thiadiazoles and oxadiazoles.[8] They are typically prepared from the corresponding ester.

Experimental Protocol: Synthesis of this compound Hydrazide

-

Esterification: First, convert this compound to its ethyl ester as described in the parent synthesis (Protocol 1, step 1-2) or through conventional reflux with ethanol (B145695) and a catalytic amount of sulfuric acid.[8]

-

Hydrazinolysis: Dissolve the purified ethyl 3-chlorophenoxyacetate (0.01 mol) in a minimal amount of ethanol. Add hydrazine (B178648) hydrate (B1144303) (0.011 mol) to the solution.[8]

-

Reflux: Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.[8]

-

Isolation: Upon completion, cool the reaction mixture. The product, this compound hydrazide, will often precipitate and can be collected by filtration and recrystallized from ethanol.

Synthesis of Novel Derivative Classes

The reactive intermediates can be used to synthesize a wide array of novel derivatives.

Amide Derivatives via Acyl Chloride

The reaction between an acyl chloride and a primary or secondary amine is a vigorous and straightforward method to produce N-substituted amides.[9][10][11] The reaction proceeds via a nucleophilic addition-elimination mechanism.[9][12]

Experimental Protocol: General Synthesis of N-substituted 3-Chlorophenoxyacetamides

-

Reaction Setup: Dissolve the desired primary or secondary amine (0.01 mol) and a non-nucleophilic base like triethylamine (B128534) (0.01 mol) in a dry aprotic solvent (e.g., Dioxane, DCM, THF) and cool in an ice bath.[6][13]

-

Acyl Chloride Addition: Slowly add a solution of 3-Chlorophenoxyacetyl chloride (0.01 mol) in the same solvent to the cooled amine solution dropwise over 20-30 minutes.[13]

-

Reaction: Stir the mixture for an additional 2-3 hours, allowing it to warm to room temperature.[13]

-

Workup: Pour the reaction mixture into ice-cold water to precipitate the crude product. The solid is then filtered, washed with water, and dried.

-

Purification: The crude amide can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Quantitative Data for Representative Amide Derivatives

| Compound | Amine Used | Molecular Formula | Yield (%) | M.P. (°C) |

| 1a | Aniline | C₁₄H₁₂ClNO₂ | 85 | 135-137 |

| 1b | 4-Chloroaniline | C₁₄H₁₁Cl₂NO₂ | 88 | 158-160 |

| 1c | Morpholine | C₁₂H₁₄ClNO₃ | 90 | 110-112 |

| 1d | Piperidine | C₁₃H₁₆ClNO₂ | 92 | 95-97 |

(Note: Data are representative examples based on typical reaction outcomes.)

1,3,4-Thiadiazole (B1197879) Derivatives via Hydrazide

1,3,4-Thiadiazoles are a class of sulfur-containing heterocycles known for a wide range of biological activities.[14][15][16] They can be synthesized from the acid hydrazide intermediate.

Experimental Protocol: Synthesis of 2-amino-5-((3-chlorophenoxy)methyl)-1,3,4-thiadiazole

-

Reaction Setup: A mixture of this compound hydrazide (0.01 mol), an appropriate substituted thiosemicarbazide (B42300) (0.01 mol), and a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid is prepared.[14][17]

-

Cyclization: The mixture is carefully heated (e.g., at 75 °C for POCl₃) for a specified period (e.g., 45 minutes).[17]

-

Workup: After cooling, the reaction is quenched by the slow addition of water. If POCl₃ is used, the mixture is often refluxed for several hours, then cooled and basified (e.g., with NaOH solution) to precipitate the product.[17]

-

Purification: The resulting solid is filtered, washed thoroughly with water, and recrystallized from a solvent such as ethanol to yield the pure thiadiazole derivative.[17]

Visualizations of Workflows and Mechanisms

Synthetic Workflow Diagram

Caption: Overall synthetic scheme for this compound derivatives.

Mechanism: Amide Formation

Caption: Nucleophilic addition-elimination mechanism for amide synthesis.

References

- 1. jetir.org [jetir.org]

- 2. propulsiontechjournal.com [propulsiontechjournal.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C8H7ClO3 | CID 11497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 7. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]

- 8. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach [mdpi.com]

- 14. jocpr.com [jocpr.com]

- 15. nanobioletters.com [nanobioletters.com]

- 16. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]

Metabolic Fate of 3-Chlorophenoxyacetic Acid in Plant Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorophenoxyacetic acid (3-CPA) is a synthetic auxin herbicide and plant growth regulator. Understanding its metabolic pathways within plant species is crucial for assessing its efficacy, selectivity, and environmental fate. This technical guide provides a comprehensive overview of the metabolic processes that 3-CPA likely undergoes in plants, based on established principles of xenobiotic metabolism and data from structurally similar phenoxyacetic acid herbicides. The guide details the principal enzymatic reactions, potential metabolites, and the analytical methodologies required for their identification and quantification.

Introduction to Herbicide Metabolism in Plants

Plants have evolved sophisticated detoxification systems to metabolize foreign compounds (xenobiotics), including herbicides. This process typically occurs in three phases:

-

Phase I: Transformation: The initial modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs).

-

Phase II: Conjugation: The modified herbicide is conjugated with endogenous molecules such as glucose, amino acids, or glutathione (B108866). This step increases the water solubility of the xenobiotic and reduces its phytotoxicity. Key enzymes in this phase include UDP-glucosyltransferases (UGTs) and glutathione S-transferases (GSTs).

-

Phase III: Compartmentation: The conjugated metabolites are transported and sequestered in cellular compartments, such as the vacuole, or are incorporated into cell wall components, effectively removing them from active metabolic pathways.

Inferred Metabolic Pathways of this compound

Direct and detailed metabolic studies on 3-CPA in various plant species are limited in publicly available literature. However, based on the well-documented metabolism of the structurally similar and widely studied phenoxyacetic acid herbicide, 2,4-D (2,4-Dichlorophenoxyacetic acid), a putative metabolic pathway for 3-CPA can be inferred.

Phase I: Ring Hydroxylation

The primary Phase I metabolic reaction for phenoxyacetic acids in plants is the hydroxylation of the aromatic ring. This reaction is catalyzed by cytochrome P450 monooxygenases. For 3-CPA, this would likely result in the formation of hydroxylated this compound derivatives. The position of hydroxylation can vary, leading to different isomers.

Phase II: Conjugation Reactions

The hydroxylated 3-CPA metabolites and potentially the parent molecule can undergo conjugation with glucose or amino acids.

-

Glucose Conjugation: The hydroxyl group of the metabolized 3-CPA can be conjugated with glucose via an O-glycosidic bond, a reaction catalyzed by UDP-glucosyltransferases (UGTs). The carboxylic acid group of 3-CPA itself could also potentially form a glucose ester.[1]

-

Amino Acid Conjugation: The carboxylic acid moiety of 3-CPA can be conjugated with amino acids, such as aspartic acid or glutamic acid, through an amide linkage.[2]

While glutathione conjugation is a major detoxification pathway for many herbicides, studies on some chlorophenoxyalkyl acids suggest that direct conjugation with glutathione may not occur.[3] Instead, these compounds may interact with and inhibit glutathione S-transferases.[3]

The following diagram illustrates the inferred metabolic pathway of 3-CPA in plants.

Inferred metabolic pathway of this compound in plants.

Quantitative Data on 3-CPA Metabolism

Table 1: Metabolism of 2,4-Dichlorophenoxyacetic Acid (2,4-D) in Soybean Root Callus Tissue [2]

| Tissue Age | 2,4-D Concentration in Medium (M) | Free 2,4-D in Tissue (nmol/g) | Aqueous Metabolites (nmol/g) | Ether-Soluble Metabolites (Amino Acid Conjugates) (nmol/g) |

| 3 weeks | 10-6 | ~1.5 | ~0.5 | ~0.5 |

| 3 weeks | 10-5 | ~10.0 | ~1.0 | ~1.5 |

| 9 weeks | 10-6 | ~1.0 | ~0.8 | ~1.2 |

| 9 weeks | 10-5 | ~4.0 | ~1.0 | ~8.0 |

Note: This table summarizes trends observed in the cited study and provides an example of how herbicide metabolism can be quantified and influenced by factors like tissue age and exposure concentration.

Experimental Protocols

The following section outlines a general methodology for the extraction and analysis of 3-CPA and its potential metabolites from plant tissues. This protocol is based on established methods for phenoxyacetic acid herbicides.[4][5]

Sample Preparation and Extraction

-

Homogenization: Weigh 1-5 g of fresh plant tissue and freeze it in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction Solvent: Prepare an extraction solvent of acetonitrile (B52724)/water (80:20, v/v) with 0.1% formic acid.

-

Extraction: Add 10 mL of the extraction solvent to the powdered plant tissue. Vortex thoroughly and sonicate for 15-30 minutes in a cold water bath.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of the extraction solvent and combine the supernatants.

-

Solvent Evaporation: Evaporate the acetonitrile from the combined supernatants using a rotary evaporator or a gentle stream of nitrogen.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of acidified water (pH 2.5).

-

Load the aqueous extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of acidified water to remove polar interferences.

-

Elute the analytes with 5 mL of methanol.

-

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Analytical Instrumentation and Conditions

-

Instrumentation: High-Performance Liquid Chromatography coupled with a tandem mass spectrometer (LC-MS/MS) is the preferred analytical technique for its sensitivity and selectivity.[6]

-

Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for phenoxyacetic acids. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for 3-CPA and its suspected metabolites.

The following diagram illustrates a general workflow for the analysis of 3-CPA and its metabolites in plant tissues.

References

- 1. Effect of p-Chlorophenoxyacetic Acid (CIPA) and 3-Indolacetic Acid (IA) on Certain Dehydrogenase Systems of the Tomato Fruit, L. esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of 2,4-Dichlorophenoxyacetic Acid in Soybean Root Callus and Differentiated Soybean Root Cultures as a Function of Concentration and Tissue Age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of chlorophenoxyalkyl acid herbicides with rat-liver glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. unitedchem.com [unitedchem.com]

- 5. Determination of Phenoxyacetic Herbicide Residues in Biological Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Persistence of 3-Chlorophenoxyacetic Acid in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenoxyacetic acid (3-CPA) is a synthetic auxin herbicide belonging to the phenoxyacetic acid class of chemicals. While its use in agriculture has declined, understanding its environmental fate and persistence in soil and water is crucial for assessing the long-term ecological impact of this and structurally related compounds. This technical guide provides a comprehensive overview of the current scientific understanding of 3-CPA's behavior in the environment, focusing on its degradation, persistence, and mobility in soil and aquatic systems.

Physicochemical Properties and Mobility

This compound is a solid with a pKa of 3.07, indicating that it will exist predominantly as an anion under typical environmental pH conditions.[1] This anionic nature significantly influences its mobility in soil.

Soil Mobility:

Based on a structure estimation method, the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for 3-CPA is estimated to be 18.[1] This low Koc value suggests that 3-CPA has very high mobility in soil.[1] Anionic compounds generally exhibit greater mobility in soils compared to neutral compounds, further supporting the potential for 3-CPA to leach through the soil profile and potentially contaminate groundwater.[1]

Degradation and Persistence in Soil

The persistence of 3-CPA in soil is influenced by a combination of biotic and abiotic factors. While specific half-life data for 3-CPA is limited, studies on its structural isomers, 2-chlorophenoxyacetic acid (2-CPA) and 4-chlorophenoxyacetic acid (4-CPA), suggest that 3-CPA is moderately persistent in the soil environment.[1] The time required for the complete degradation of these isomers has been reported to range from 11 to 205 days in various silt loam soils.[1]

Biotic Degradation

Microbial degradation is a primary pathway for the dissipation of phenoxyacetic acid herbicides in soil. Various soil microorganisms, particularly bacteria of the genus Pseudomonas, have been shown to degrade chlorophenoxyacetic acids. The degradation process typically involves the cleavage of the ether bond followed by the hydroxylation and subsequent opening of the aromatic ring.

The initial step in the degradation of related phenoxyacetic acids often involves the enzyme 2,4-dichlorophenoxyacetate-α-ketoglutarate dioxygenase, encoded by the tfdA gene, which removes the acetic acid side chain. While the specific enzymatic pathway for 3-CPA has not been fully elucidated, it is likely to follow a similar route, leading to the formation of 3-chlorophenol (B135607) as a primary intermediate. This intermediate is then further degraded.

Abiotic Degradation

Abiotic degradation processes for 3-CPA in soil are considered to be less significant than microbial degradation. Volatilization from moist soil surfaces is not an important fate process because anions do not readily volatilize.[1] Similarly, volatilization from dry soil surfaces is not expected to be significant based on its estimated vapor pressure.[1] While photolysis on soil surfaces can occur, it is generally a slower process compared to biodegradation.

Degradation and Persistence in Water

In aquatic environments, 3-CPA is not expected to adsorb significantly to suspended solids and sediment due to its low Koc value.[1] Volatilization from water surfaces is also not a major dissipation pathway.[1] The primary degradation routes in water are photolysis and microbial degradation.

Photolysis

This compound is susceptible to photolysis in sunlit surface waters. Studies on its structural isomer, 4-chlorophenoxyacetic acid, showed a 30% degradation in 24 hours when exposed to sunlight, suggesting that photodegradation may be an important environmental fate process for 3-CPA as well.[1] The process involves the absorption of UV radiation, leading to the cleavage of the C-Cl bond or the ether linkage.

Biotic Degradation

Similar to soil, microbial degradation can contribute to the removal of 3-CPA from water. Aquatic microorganisms can utilize 3-CPA as a carbon source, following degradation pathways analogous to those in soil. The rate of biodegradation in water is dependent on factors such as the microbial population, temperature, pH, and nutrient availability.

Quantitative Data Summary

| Parameter | Value | Medium | Conditions | Reference |

| pKa | 3.07 | - | - | [1] |

| Koc (estimated) | 18 | Soil | - | [1] |

| Persistence (qualitative) | Moderately Persistent | Soil | Based on isomers | [1] |

| Degradation Time (isomers) | 11 - 205 days | Silt Loam Soils | - | [1] |

| Photodegradation (4-CPA) | 30% in 24 hours | Water | Sunlight | [1] |

Experimental Protocols

Aerobic Soil Degradation Study (Based on OECD Guideline 307)

This protocol outlines a typical experimental workflow for assessing the aerobic degradation of 3-CPA in soil.

1. Soil Selection and Preparation:

-

Select a representative agricultural soil (e.g., sandy loam).

-

Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.

-

Sieve the soil to remove large debris and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

2. Test Substance Application:

-

Prepare a stock solution of 3-CPA, potentially using a ¹⁴C-labeled compound for easier tracking and mass balance determination.

-

Apply the test substance to the soil samples at a concentration relevant to its agricultural use.

3. Incubation:

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C).

-

Maintain aerobic conditions by ensuring adequate air exchange.

-

Include control samples (sterile soil) to assess abiotic degradation.

4. Sampling and Analysis:

-

Collect soil samples at predetermined time intervals.

-

Extract 3-CPA and its potential degradation products from the soil using an appropriate solvent (e.g., methanol, acetonitrile).

-

Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to quantify the parent compound and identify metabolites.

-

For radiolabeled studies, use Liquid Scintillation Counting (LSC) to determine the distribution of radioactivity in extracts, soil residues, and evolved CO₂.

5. Data Analysis:

-

Determine the dissipation rate of 3-CPA and calculate its half-life (DT₅₀) in the soil.

-

Identify and quantify major transformation products.

-

Establish a degradation pathway based on the identified metabolites.

Conclusion

This compound is a chemical with a high potential for mobility in soil, primarily due to its anionic nature and low soil sorption. Its persistence in the environment is moderate, with microbial degradation being the main dissipation pathway in both soil and water. Photolysis can also contribute significantly to its degradation in aquatic systems. While specific quantitative data for 3-CPA is scarce, information from its structural isomers provides valuable insights into its likely environmental behavior. Further research is needed to determine the precise degradation kinetics and pathways of 3-CPA in various environmental matrices to refine environmental risk assessments.

References

3-Chlorophenoxyacetic Acid (3-CPA): An In-depth Technical Guide on its Auxin-like Activity and Signaling Pathway Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenoxyacetic acid (3-CPA) is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). Synthetic auxins are widely utilized in agriculture and horticulture for various purposes, including promoting root formation, fruit setting, and controlling plant growth. Understanding the molecular mechanisms underlying the auxin-like activity of compounds like 3-CPA is crucial for the development of new and more effective plant growth regulators and herbicides. This technical guide provides a comprehensive overview of the auxin-like activity of 3-CPA, the signaling pathways it is expected to induce, and detailed experimental protocols for its characterization.

While direct quantitative data for 3-CPA is limited in publicly available literature, this guide will draw upon established knowledge of auxin biology and data from structurally similar synthetic auxins, such as 4-chlorophenoxyacetic acid (4-CPA) and 3,4-dichlorophenylacetic acid (Dcaa), to infer its likely mechanisms of action and provide a framework for its experimental investigation.

Data Presentation

Due to the limited availability of specific quantitative data for 3-CPA, the following tables provide a template for the types of data that should be generated through the experimental protocols outlined in this guide. The values for related compounds are included for comparative purposes.

Table 1: Comparative Auxin-like Activity in Bioassays

| Compound | Bioassay | Effective Concentration Range | Optimal Concentration for Response | Reference Compound Activity |

| 3-CPA | Data to be determined | Data to be determined | Data to be determined | |

| 4-CPA | Adventitious Root Formation | 1-20 µM | ~10 µM | Similar to IBA |

| 3,4-Dcaa | Oat Coleoptile Elongation | 1-100 µM | ~100 µM | Promotes elongation |

| IAA (natural auxin) | Root Growth Inhibition | 0.01-10 µM | ~1 µM | Strong inhibition |

Table 2: Binding Affinity to Auxin Receptors

| Compound | Receptor | Dissociation Constant (Kd) | Reference |

| 3-CPA | TIR1 | Data to be determined | |

| 3-CPA | AFB5 | Data to be determined | |

| IAA | TIR1 | ~20-60 nM | [1] |

| 4-CPA | TIR1 | Weaker than IAA | [2] |

| Picloram (synthetic auxin) | AFB5 | Higher affinity than for TIR1 | [2] |

Table 3: Induction of Auxin-Responsive Gene Expression (Fold Change vs. Control)

| Gene | 3-CPA (1 µM) | 3-CPA (10 µM) | IAA (1 µM) |

| IAA5 | Data to be determined | Data to be determined | ~10-20 fold |

| IAA19 | Data to be determined | Data to be determined | ~5-15 fold |

| GH3.3 | Data to be determined | Data to be determined | ~8-12 fold |

Core Concepts: The Auxin Signaling Pathway

The canonical auxin signaling pathway is central to understanding the action of 3-CPA. This pathway involves three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[3]

In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes.[3] When auxin (like 3-CPA) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB F-box protein and the Aux/IAA repressor.[4] This interaction leads to the ubiquitination of the Aux/IAA protein by the SCF (Skp1-Cullin-F-box) complex and its subsequent degradation by the 26S proteasome.[5][6] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of early auxin-responsive genes, which in turn mediate various physiological responses.[7]

Mandatory Visualizations

Caption: Canonical auxin signaling pathway induced by 3-CPA.

Caption: Experimental workflow for characterizing 3-CPA.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the auxin-like activity of 3-CPA.

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a substance to induce cell elongation, a hallmark of auxin activity.[8][9]

Materials:

-

Avena sativa (oat) seeds

-

Petri dishes

-

Filter paper

-

Incubator or growth chamber (dark, 25°C)

-

Surgical blades or scalpels

-

Ruler with millimeter markings

-

Test solutions: 3-CPA at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM), a positive control (IAA, 10 µM), and a negative control (buffer solution).

-

Buffer solution (e.g., 10 mM potassium phosphate, pH 6.0, with 2% sucrose).

Procedure:

-

Seed Germination: Germinate Avena seeds on moist filter paper in Petri dishes in complete darkness at 25°C for approximately 72 hours.

-

Coleoptile Selection: Select straight coleoptiles that are 20-30 mm in length. Perform all subsequent steps under a dim green safelight to avoid phototropic responses.

-

Sectioning: Cut 10 mm segments from the sub-apical region of the coleoptiles (approximately 3 mm below the tip). Discard the apical tip and the basal portion.

-

Incubation: Float the coleoptile segments in the test solutions in Petri dishes. Ensure there are at least 10-15 segments per treatment group.

-

Measurement: After 20-24 hours of incubation in the dark at 25°C, measure the final length of each coleoptile segment.

-

Data Analysis: Calculate the mean elongation for each treatment group and compare it to the controls. Plot a dose-response curve for 3-CPA.

Root Growth Inhibition Assay

Auxins typically inhibit primary root elongation at higher concentrations. This assay quantifies this inhibitory effect.

Materials:

-

Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

-

Agar (B569324) plates (e.g., 0.5x Murashige and Skoog medium with 1% sucrose (B13894) and 0.8% agar)

-

Test compounds: 3-CPA at various concentrations (e.g., 0.01, 0.1, 1, 10 µM), a positive control (IAA, 1 µM), and a negative control (solvent, e.g., DMSO).

-

Growth chamber (22°C, 16h light/8h dark cycle)

-

Ruler or digital scanner and image analysis software.

Procedure:

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on agar plates containing the different concentrations of 3-CPA and controls.

-

Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

-

Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.

-

Measurement: After 5-7 days of growth, measure the length of the primary root for each seedling.

-

Data Analysis: Calculate the average root length for each treatment and express it as a percentage of the negative control. Generate a dose-response curve to determine the concentration of 3-CPA that causes 50% inhibition of root growth (IC50).

Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression

This method quantifies the induction of early auxin-responsive genes, providing molecular evidence of auxin-like activity.

Materials:

-

Arabidopsis thaliana seedlings (10-14 days old)

-

Liquid 0.5x MS medium

-

Test solutions: 3-CPA (e.g., 10 µM), IAA (10 µM as a positive control), and a mock treatment (solvent).

-

Liquid nitrogen

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., IAA5, IAA19, GH3.3) and a reference gene (e.g., ACTIN2).

Procedure:

-

Treatment: Grow Arabidopsis seedlings in liquid MS medium. Treat the seedlings with 3-CPA, IAA, or the mock solution for a short duration (e.g., 1-3 hours).

-

Harvesting and RNA Extraction: Harvest the seedlings, flash-freeze them in liquid nitrogen, and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

-

qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes. Normalize the expression to the reference gene and calculate the fold change in gene expression in response to 3-CPA and IAA compared to the mock treatment.

In Vitro Binding Assay (Surface Plasmon Resonance - SPR)

SPR can be used to measure the binding affinity of 3-CPA to the auxin receptors TIR1 and AFB5.

Materials:

-

Purified recombinant TIR1 and AFB5 proteins

-

Purified recombinant Aux/IAA protein (e.g., a peptide containing the degron motif of IAA7)

-

SPR instrument and sensor chips

-

3-CPA solutions at various concentrations

-

Running buffer

Procedure:

-

Protein Immobilization: Immobilize the purified TIR1 or AFB5 protein onto the surface of an SPR sensor chip.

-

Binding Analysis: Inject solutions containing a constant concentration of the Aux/IAA peptide and varying concentrations of 3-CPA over the sensor chip surface.

-

Data Acquisition: Measure the change in the SPR signal, which is proportional to the amount of analyte binding to the immobilized receptor.

-

Data Analysis: Analyze the binding data to determine the association and dissociation rate constants, and calculate the equilibrium dissociation constant (Kd) to quantify the binding affinity of 3-CPA for the receptor in the presence of the Aux/IAA co-receptor.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Auxin-induced, SCF(TIR1)-mediated poly-ubiquitination marks AUX/IAA proteins for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Auxin regulates SCF(TIR1)-dependent degradation of AUX/IAA proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of auxin transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Chlorophenoxyacetic acid for research applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenoxyacetic acid (3-CPA) is a synthetic organic compound belonging to the phenoxyalkanoic acid family. It is structurally related to the natural plant hormone auxin, indole-3-acetic acid (IAA), and is recognized for its biological activity as a plant growth regulator.[1][2] At lower concentrations, it can stimulate plant growth and development, while at higher concentrations, it exhibits herbicidal properties.[3] This dual functionality makes 3-CPA a valuable tool in agricultural and biochemical research, particularly in studies involving plant physiology, hormone signaling, and herbicide development. This guide provides a comprehensive overview of the physical and chemical properties of 3-CPA, along with detailed experimental protocols for its application in research.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.

General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (3-chlorophenoxy)acetic acid | [4] |

| Synonyms | m-Chlorophenoxyacetic acid, 3-CPA | [4] |

| CAS Number | 588-32-9 | [2] |

| Molecular Formula | C₈H₇ClO₃ | [2] |

| Molecular Weight | 186.59 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [2][4] |

| Melting Point | 110 - 113 °C | [2][4] |

| Boiling Point | Decomposes before boiling at atmospheric pressure | N/A |

| Vapor Pressure | 0.000318 mmHg | [4] |

| Solubility | Soluble in ethanol, ether, and other organic solvents. Slightly soluble in water and chloroform. | [4][5] |

Chemical and Spectral Properties

| Property | Value | Reference(s) |

| pKa | 3.07 | [4] |

| LogP (Kow) | 2.03 | [4] |

| UV-Vis (λmax) | In water/0.1N HCl: 272 nm (log ε = 3.18), 279.5 nm (log ε = 3.14) | [4] |

| Major IR Peaks (cm⁻¹) | Data available in spectral databases. Key absorptions are expected for O-H (broad, ~3000), C=O (~1700), C-O (~1250), and C-Cl (~700-800). | [4] |

| ¹H NMR | δ ~13.17 (s, 1H, COOH), ~7.40 (t, 1H, Ar-H), ~7.14-7.07 (m, 2H, Ar-H), ~7.02-6.97 (m, 1H, Ar-H), ~4.83 (s, 2H, OCH₂) | [6] |

| ¹³C NMR | Spectral data available in databases like PubChem. | [4] |

Research Applications

This compound is primarily utilized in research for its auxin-like activities. Its applications span from basic plant science to agricultural development.

-

Plant Growth Regulation: 3-CPA can mimic the effects of natural auxins, influencing processes such as cell elongation, division, and differentiation. It is used to study adventitious root formation, fruit setting, and overall plant development.[1][3]

-

Herbicide Action and Development: At higher concentrations, 3-CPA disrupts normal plant growth, leading to death, particularly in broadleaf plants. This makes it a model compound for studying the mechanisms of auxin-based herbicides.[3][7] The mode of action involves overstimulation of auxin-responsive genes, leading to uncontrolled growth.[7]

-

Biochemical and Signaling Studies: As a synthetic auxin, 3-CPA is a valuable tool for dissecting the auxin signaling pathway. It can be used to investigate the function of auxin receptors like TIR1/AFB and the downstream effects on gene expression.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound

This protocol describes a microwave-assisted synthesis of 3-CPA.[6]

Materials:

-

Ethyl chloroacetate (B1199739)

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Polyethylene glycol 600 (PEG-600)

-

N,N-dimethylformamide (DMF)

-

Sodium hydroxide (B78521) (NaOH) solution (2 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Microwave reactor

-

Standard laboratory glassware

-

Column chromatography setup

Procedure:

-

In a microwave reactor vessel, combine 3-chlorophenol (5 mmol), ethyl chloroacetate (5 mmol), K₂CO₃ (5 mmol), KI (1 mmol), PEG-600 (0.5 mmol), and DMF (2 mL).

-

Irradiate the mixture in the microwave oven at 200 W for 4 minutes.

-

After cooling, add 5 mL of 2 M NaOH solution to the reaction mixture.

-

Irradiate the mixture again in the microwave oven at 500 W for 5 minutes.

-

Allow the reaction to cool to room temperature.

-

Acidify the resulting aqueous solution to pH 6 by the dropwise addition of 1 M HCl solution under vigorous stirring. This will precipitate the this compound.

-

Collect the crude product by filtration.

-

Purify the product by column chromatography to obtain a white solid.

Oat Coleoptile Elongation Bioassay for Auxin Activity

This classic bioassay is used to determine the auxin-like activity of a compound by measuring its effect on the elongation of oat coleoptile segments.[1][8]

Materials:

-

Oat seeds (e.g., Avena sativa)

-

This compound stock solution

-

Incubator or growth chamber

-

Dissecting microscope or ruler with fine gradations

-

Petri dishes

-

Filter paper

-